(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
CAS No.: 1235439-34-5
Cat. No.: VC7648044
Molecular Formula: C9H9FO
Molecular Weight: 152.168
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235439-34-5 |
|---|---|
| Molecular Formula | C9H9FO |
| Molecular Weight | 152.168 |
| IUPAC Name | (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol |
| Standard InChI | InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1 |
| Standard InChI Key | FFJGCSVJFOTPEO-VIFPVBQESA-N |
| SMILES | C1CC2=C(C1O)C=CC(=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
(1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol belongs to the indanol family, featuring a fused bicyclic system of a benzene ring and a partially saturated cyclopentane ring. Key structural attributes include:
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Molecular Formula: C₉H₉FO
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Molecular Weight: 152.17 g/mol
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Stereochemistry: The (1S) configuration denotes the absolute stereochemistry at the 1-position, where the hydroxyl group is oriented in a specific spatial arrangement .
The compound’s 2D structure (Figure 1) is defined by the SMILES string C1CC2=C(C1O)C=CC(=C2)F, while its 3D conformation highlights the equatorial positioning of the hydroxyl group relative to the fluorine atom .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol | |
| InChI Key | FFJGCSVJFOTPEO-UHFFFAOYSA-N | |
| SMILES | C1CC2=C(C1O)C=CC(=C2)F | |
| Chiral Centers | 1 (C1) |
Synthesis and Stereoselective Preparation
Synthetic Routes
The synthesis of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol typically involves asymmetric catalysis or chiral resolution to achieve enantiomeric purity. Common strategies include:
Fluorination of Indanol Precursors
Fluorination at the 5-position is achieved using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For example, electrophilic fluorination of 5-hydroxyindane derivatives under acidic conditions yields the fluorinated intermediate, which is subsequently resolved enantioselectively .
Cyclization of Prochiral Intermediates
Cyclization of γ-fluorostyrene derivatives via acid-catalyzed intramolecular Friedel-Crafts alkylation generates the indene core. Asymmetric induction is introduced using chiral catalysts such as BINOL-derived phosphoric acids .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 80°C | 65–70 |
| Cyclization | H₂SO₄, 0°C, 12 h | 80 |
| Chiral Resolution | Chiral HPLC (Chiralpak® AD-H) | >99% ee |
Physicochemical Properties
Predicted and Experimental Data
Experimental data for (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol remain sparse, but computational models and analog studies provide insights:
Table 3: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 247 ± 29°C (estimated) | Analog data |
| Melting Point | 35–39°C (analog) | |
| Density | 1.3 ± 0.1 g/cm³ | QSPR prediction |
| LogP (Partition) | 1.8 | ACD/Labs prediction |
The compound’s polar surface area (20.2 Ų) and hydrogen-bonding capacity (donor: 1, acceptor: 2) suggest moderate solubility in polar solvents like ethanol or DMSO .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to chiral ligands and API intermediates. For example, its amine analog (CID 16666328) is utilized in serotonin receptor modulators .
Materials Science
Fluorinated indanols are explored as liquid crystal components due to their rigid, polarizable structures .
Comparison with Structural Analogs
Table 4: Comparative Analysis of Inden Derivatives
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